

Application Notes and Protocols: 12-Methyltridecanal in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *12-Methyltridecanal*

Cat. No.: *B128148*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltridecanal, a branched-chain fatty aldehyde, is a significant aroma compound valued for its unique and potent olfactory profile.^{[1][2]} It is found naturally in cooked meats such as beef, lamb, pork, and chicken, where it contributes to the characteristic savory, fatty, and brothy aroma.^{[3][4]} In the flavor and fragrance industry, it is utilized as a nature-identical ingredient to impart and enhance these desirable meaty and waxy notes in a variety of consumer products.^{[3][4][5][6]} This document provides detailed application notes and experimental protocols for the effective use and analysis of **12-Methyltridecanal**.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **12-Methyltridecanal** is essential for its appropriate application and analysis.

Property	Value	Reference
Chemical Name	12-Methyltridecanal	[7]
Synonyms	Isotetradecan-1-al, 12-MT aldehyde	[7]
CAS Number	75853-49-5	[3]
Molecular Formula	C14H28O	[7]
Molecular Weight	212.37 g/mol	[7]
Appearance	Colorless to pale yellow liquid	[4]
Odor Profile	Fatty, waxy, savory, cooked meat, tallow, with citrus and cilantro nuances	[3][4]
Flavor Profile	Fatty, waxy, grilled meat (tallow, lard, chicken fat), savory	[3][4][5]
Boiling Point	141-143 °C @ 4.00 mm Hg	[4]
Flash Point	111.11 °C (232.00 °F) TCC	[3][4]
Solubility	Insoluble in water; soluble in alcohol and organic solvents like ethanol and ether.	[4][6]
Specific Gravity	0.93000 to 0.94100 @ 25.00 °C	[3][4]
Refractive Index	1.44500 to 1.45500 @ 20.00 °C	[3][4]

Applications in the Flavor and Fragrance Industry

12-Methyltridecanal is a versatile ingredient with a range of applications.

Flavor Applications

Primarily used to create authentic and impactful savory flavors.

- Meat Products: Enhances the fatty, grilled, and roasted notes in processed meats, broths, soups, and gravies.[3][5]
- Savory Snacks: Imparts a rich, meaty character to chips, crackers, and other savory snacks.
- Dairy Products: Can be used in trace amounts in cheese and other dairy products to add complexity and savory undertones.[3][4]
- Fat Replacers: In low-fat products, it can help to mimic the mouthfeel and flavor perception of fat.

Recommended Use Levels in Food (as per FEMA GRAS):

Food Category	ppm (mg/kg)
Beverages	0.02 - 0.1
Baked Goods	0.1 - 0.5
Soups and Broths	0.5 - 2.0
Meat Products	1.0 - 5.0
Savory Snacks	0.2 - 1.0

Fragrance Applications

While less common than in flavors, its unique profile adds depth to certain fragrance compositions.

- Fine Fragrance: In niche perfumery, it can be used to create unconventional and intriguing accords, adding a warm, animalic, and slightly fatty nuance.[6]
- Personal Care Products: In soaps, lotions, and shampoos, it can contribute to a rich and luxurious feel, enhancing certain fragrance profiles.[6]

- Household Products: Used in candles and air fresheners to create warm and comforting savory scents.[6]

Experimental Protocols

Quality Control and Purity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for determining the purity of **12-Methyltridecanal** and identifying any potential impurities.

Objective: To qualitatively and quantitatively analyze a sample of **12-Methyltridecanal**.

Materials:

- **12-Methyltridecanal** sample
- Hexane (or other suitable solvent, HPLC grade)
- Internal standard (e.g., n-alkane series)
- GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)
- Autosampler vials with caps

Procedure:

- Sample Preparation:
 - Prepare a 1% (v/v) solution of the **12-Methyltridecanal** sample in hexane in a clean autosampler vial.
 - Add a known concentration of an internal standard for quantitative analysis.
 - Cap the vial and vortex for 30 seconds to ensure homogeneity.
- GC-MS Instrumentation and Conditions:

Parameter	Condition
GC System	Agilent 7890B or equivalent
MS System	Agilent 5977A or equivalent
Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Injector Temperature	250 °C
Split Ratio	50:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Impact (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-400
Scan Mode	Full Scan

- Data Analysis:

- Identify the peak corresponding to **12-Methyltridecanal** based on its retention time and mass spectrum.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

- Calculate the purity of the sample by comparing the peak area of **12-Methyltridecanal** to the total peak area of all components in the chromatogram.
- Quantify the concentration of **12-Methyltridecanal** using the internal standard method.

Workflow for GC-MS Analysis of **12-Methyltridecanal**



[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **12-Methyltridecanal**.

Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples, for example, a product with and without the addition of **12-Methyltridecanal**.

Objective: To determine if the addition of **12-Methyltridecanal** at a specific concentration creates a perceivable sensory difference in a food or fragrance base.

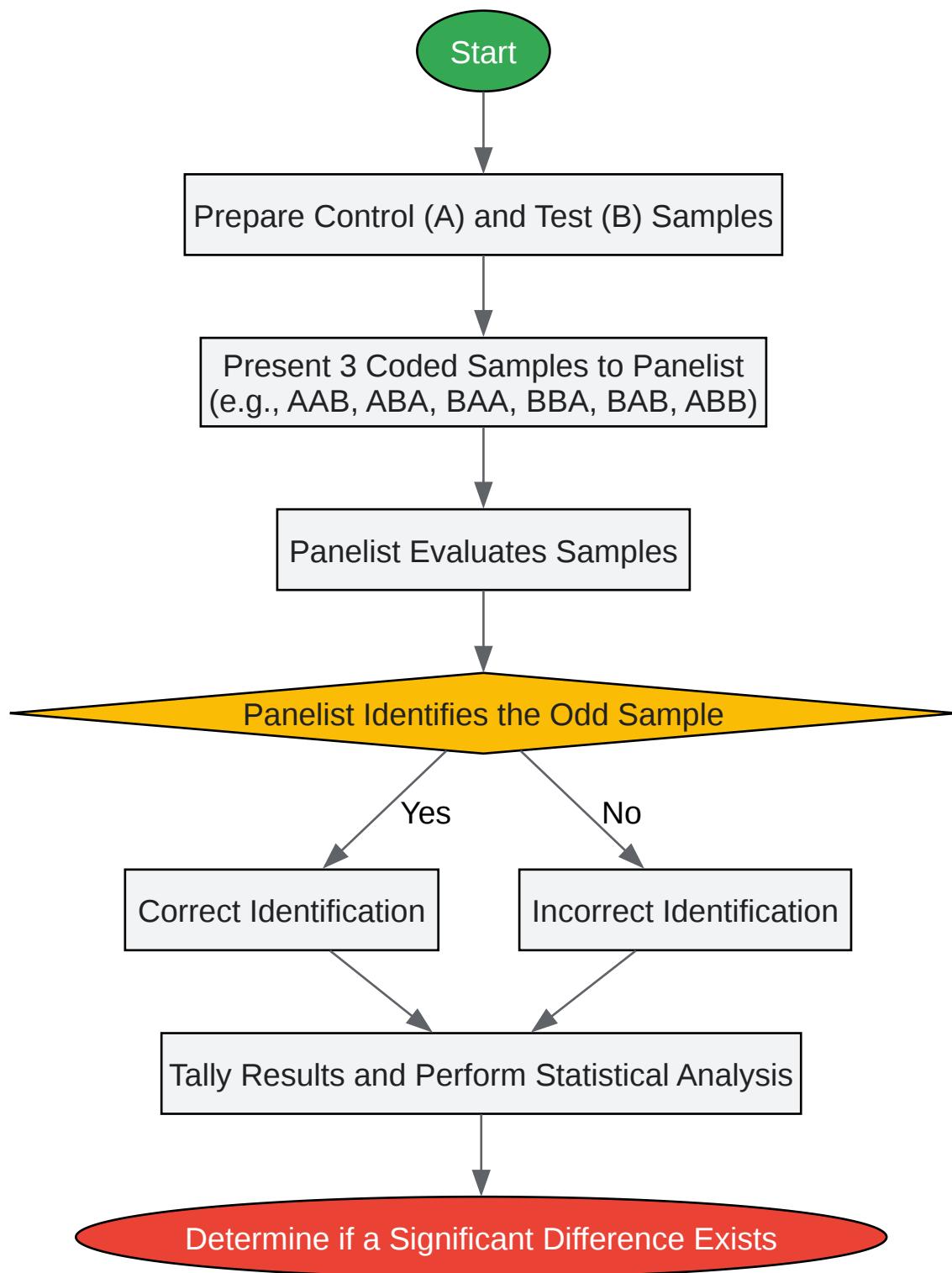
Materials:

- Food or fragrance base (control)
- Food or fragrance base with a specified concentration of **12-Methyltridecanal** (test sample)
- Sensory panel of at least 15-20 trained panelists
- Identical, odor-free sample containers
- Random three-digit codes
- Water and unsalted crackers for palate cleansing (for flavor evaluation)

Procedure:

- Sample Preparation:
 - Prepare the control and test samples. Ensure they are at the same temperature.
 - For each panelist, present three coded samples: two will be identical (either both control or both test) and one will be different. The order of presentation should be randomized for each panelist.
- Panelist Instructions:
 - Instruct panelists to evaluate the samples in the order presented, from left to right.
 - For flavor evaluation, panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples.
 - Ask panelists to identify the sample that is different from the other two.
 - Panelists should record their choice on a provided scoresheet.
- Data Analysis:
 - Tally the number of correct and incorrect identifications.
 - Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., 95%).
 - If the result is statistically significant, it can be concluded that a perceptible difference exists.

Logical Flow of a Triangle Test



[Click to download full resolution via product page](#)

Caption: Logical flow of a sensory triangle test.

Stability Testing Protocol: Accelerated Aging

This protocol is used to predict the long-term stability of **12-Methyltridecanal** in a finished product by subjecting it to elevated temperatures.[8]

Objective: To assess the stability of **12-Methyltridecanal** in a product matrix over time under accelerated conditions.

Materials:

- Finished product containing **12-Methyltridecanal**
- Control sample of the product without **12-Methyltridecanal**
- Temperature-controlled ovens
- GC-MS for chemical analysis
- Trained sensory panel for organoleptic evaluation

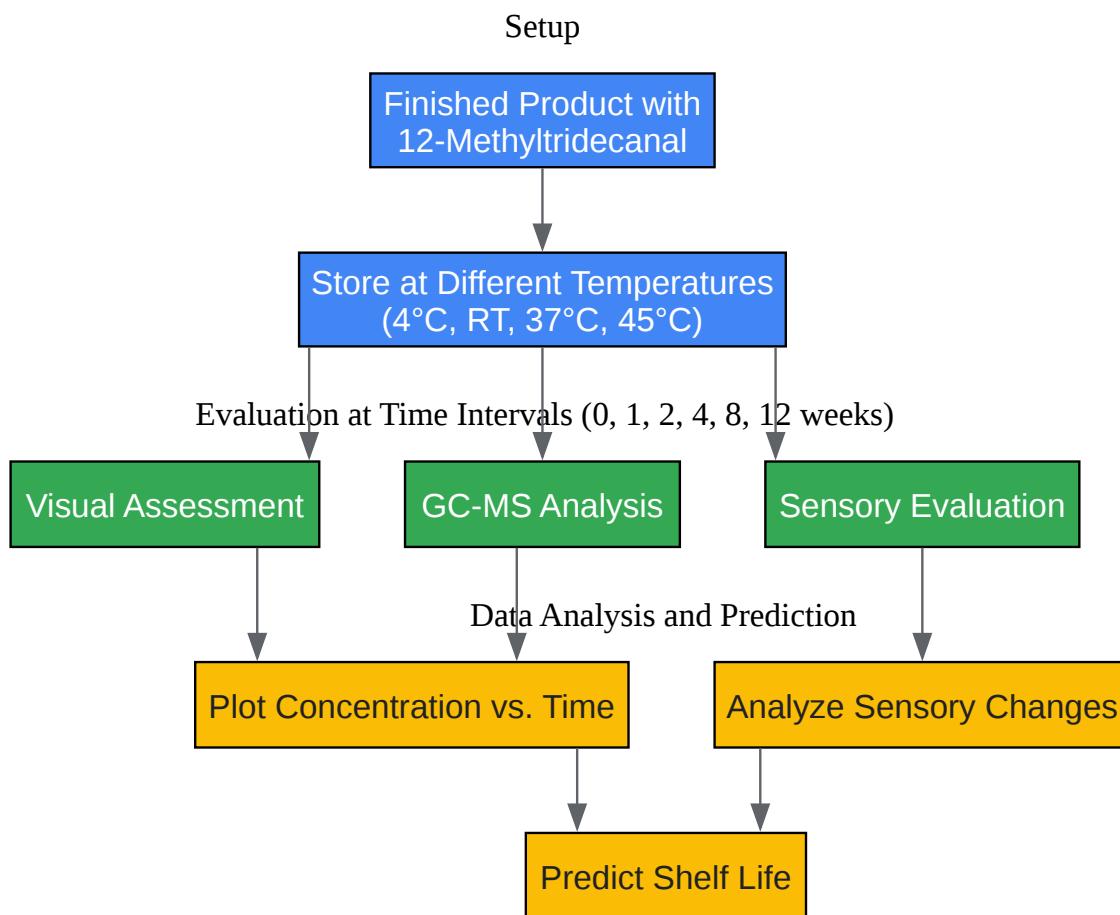
Procedure:

- Sample Storage:
 - Place samples of the finished product and the control in temperature-controlled ovens at various temperatures (e.g., 4°C as a control, room temperature (20-25°C), 37°C, and 45°C).[9]
 - Store samples in the dark to prevent light-induced degradation.
- Evaluation Intervals:
 - Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
- Evaluation Methods:
 - Visual Assessment: Observe any changes in color, clarity, or phase separation.

- Chemical Analysis (GC-MS): At each time point, extract an aliquot of the sample and analyze the concentration of **12-Methyltridecanal** using the GC-MS protocol described in section 4.1. A decrease in concentration indicates degradation.
- Sensory Evaluation: Conduct a sensory evaluation (e.g., descriptive analysis) with a trained panel to assess any changes in the odor and/or flavor profile of the product. Compare the aged samples to the control stored at 4°C.

- Data Analysis:
 - Plot the concentration of **12-Methyltridecanal** as a function of time for each temperature.
 - Analyze the sensory data to identify any significant changes in the desired aroma attributes or the appearance of off-notes.
 - Based on the rate of degradation at elevated temperatures, predict the shelf life of the product under normal storage conditions.

Experimental Workflow for Accelerated Stability Testing



[Click to download full resolution via product page](#)

Caption: Workflow for accelerated stability testing of **12-Methyltridecanal** in a finished product.

Safety and Handling

According to the available Safety Data Sheets (SDS), **12-Methyltridecanal** requires careful handling.

- Handling: Avoid contact with skin and eyes. Use in a well-ventilated area. Avoid breathing vapors or mists.[10]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
- Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.[6] Keep in a tightly closed container.
- First Aid:
 - Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice.[10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

For detailed safety information, always refer to the latest Safety Data Sheet provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. 12-methyl tridecanal, 75853-49-5 thegoodscentscopy.com
- 4. 12-methyl tridecanal, 75853-49-5 perflavory.com
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. 12-Methyltridecanal: A Versatile Ingredient in the Fragrance Industry-Beijing Entrepreneur Science & Trading Co., Ltd entrepreneur-cn.com
- 7. 12-Methyltridecanal | 75853-49-5 chemicalbook.com
- 8. iltusa.com [iltusa.com]
- 9. oxfordbiosciences.com [oxfordbiosciences.com]
- 10. echemi.com [echemi.com]

- To cite this document: BenchChem. [Application Notes and Protocols: 12-Methyltridecanal in the Flavor and Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128148#application-of-12-methyltridecanal-in-flavor-and-fragrance-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com